N-cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic compound. It contains a benzodioxan group, which is a group of isomeric chemical compounds with the molecular formula C8H8O2 . The compound also contains a sulfonamide group, which is a functional group that is found in several classes of drugs, including antibiotics, diuretics, and anticonvulsants .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxan group would consist of a benzene ring fused to a dioxane ring . The sulfonamide group would consist of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .Scientific Research Applications
Antibacterial and Anti-inflammatory Potential
N-cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its derivatives have been explored for their potential in antibacterial and anti-inflammatory applications. Synthesis of sulfonamides bearing the 1,4-benzodioxin ring has shown promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These compounds also displayed significant inhibition against the lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory ailments. The studies conclude that these sulfonamides could be promising candidates for the development of new drugs to treat inflammatory and associated diseases (Abbasi et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Further research into sulfonamides with the benzodioxane and acetamide moieties has been conducted to assess their enzyme inhibitory potential. These compounds have been tested against enzymes like α-glucosidase and acetylcholinesterase (AChE), showing substantial inhibitory activity. Such activity suggests the potential for therapeutic use in conditions requiring enzyme inhibition, such as diabetes and Alzheimer's disease. The in silico molecular docking results corroborate the in vitro enzyme inhibition data, reinforcing the therapeutic potential of these molecules (Abbasi et al., 2019).
Biofilm Inhibition and Cytotoxicity
The antibacterial efficacy of these sulfonamides extends to biofilm inhibition, a critical factor in combating persistent bacterial infections. Studies have shown that certain N-alkyl/aralkyl derivatives of this compound effectively inhibit bacterial biofilms of Escherichia coli and Bacillus subtilis. These findings are significant, considering the challenge biofilms pose to antibiotic treatment. Moreover, the synthesized molecules exhibited mild cytotoxicity, indicating their safety as antibacterial agents (Abbasi et al., 2020).
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its specific biological activities and potential therapeutic applications. Compounds containing a benzodioxan group or a sulfonamide group have been studied for their potential use in the treatment of various diseases, including Alzheimer’s disease and other neurological disorders .
Properties
IUPAC Name |
N-cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-15(11-4-2-3-5-11)20(16,17)12-6-7-13-14(10-12)19-9-8-18-13/h6-7,10-11H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQASTYGFTDZMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.